
3-Phenylazetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a phenyl group and a carboxylic acid group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylazetidine-3-carboxylic acid can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene. This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges.
Another method involves the multicomponent reaction between sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide and triethylamine at low temperatures . This reaction yields functionalized azetidines with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper(I) iodide, triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted azetidines.
Aplicaciones Científicas De Investigación
3-Phenylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Phenylazetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid found in sugar beets, known for its gametocidal properties.
Azetidine-3-carboxylic acid: Another azetidine derivative with similar structural features but different biological activities.
Uniqueness
3-Phenylazetidine-3-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and its application in medicinal chemistry for the development of novel therapeutic agents .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-phenylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(6-11-7-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
Clave InChI |
MRDBMBGOIZGIDB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



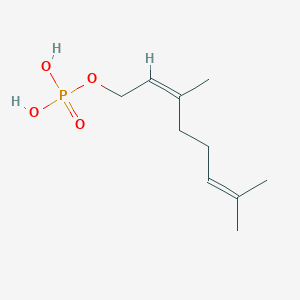
![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
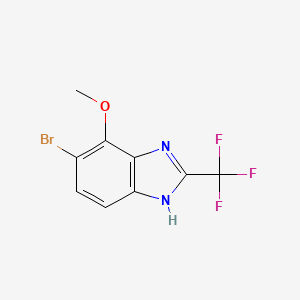
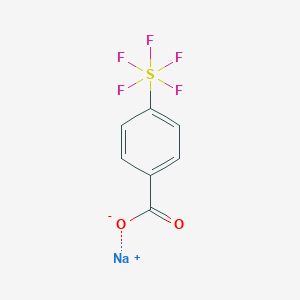

![tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12850933.png)
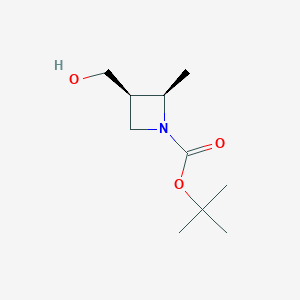
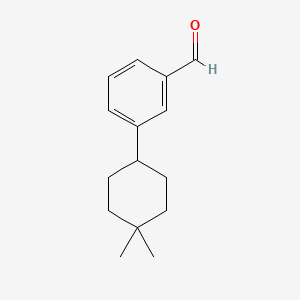


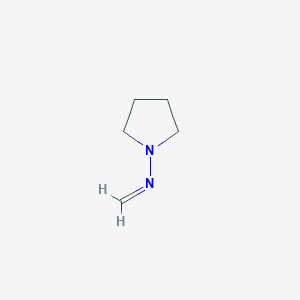
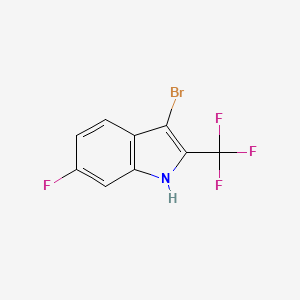
![2,3-Dihydro-2-[(1R)-1-phenylethyl]-1H-Isoindol-1-one](/img/structure/B12850970.png)
